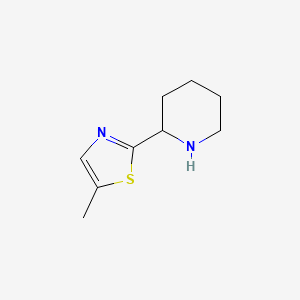

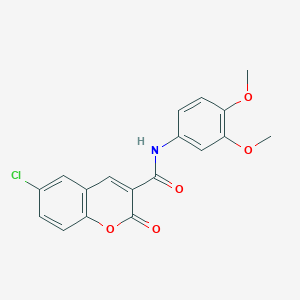

![molecular formula C8H17NO3 B2533624 Ethyl 3-[(2-methoxyethyl)amino]propanoate CAS No. 66092-67-9](/img/structure/B2533624.png)

Ethyl 3-[(2-methoxyethyl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-[(2-methoxyethyl)amino]propanoate, also known as EMA, is a chemical compound that has gained importance in various fields of research and industry due to its unique properties. It has a molecular formula of C8H17NO3 and a molecular weight of 175.23 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 175.23 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Applications De Recherche Scientifique

Crystal Structure and Interaction Studies

- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and related compounds have been studied for their unique crystal packing, showcasing rare N⋯π and O⋯π interactions, alongside traditional hydrogen bonding. These interactions contribute to the formation of specific crystal structures, which are significant for understanding molecular assembly and design in solid-state chemistry (Zhang et al., 2011).

Polymorphism in Pharmaceutical Compounds

- The investigation of polymorphic forms of certain investigational pharmaceutical compounds, including ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, has revealed challenges in analytical and physical characterization, highlighting the importance of spectroscopic and diffractometric techniques in drug development (Vogt et al., 2013).

Solubility and Solution Behavior

- Research into the solubility of 2-amino-3-methylbenzoic acid across various solvents contributes to our understanding of solution processes essential for the compound's purification, emphasizing the significance of temperature and solvent effects on solubility (Zhu et al., 2019).

Corrosion Inhibition

- Newly synthesized diamine derivatives, including 2-[{2-[bis-(2-hydroxyethyl)amino]ethyl}(2-hydroxyethyl)amino]ethanol and its analogs, have demonstrated effective corrosion inhibition properties on mild steel in hydrochloric solutions. This research highlights the potential application of these compounds in protecting industrial materials (Herrag et al., 2010).

Biocatalysis for Pharmaceutical Intermediates

- Methylobacterium species have been utilized for the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important intermediate for pharmaceuticals such as S-dapoxetine. This demonstrates the role of microbial catalysis in the efficient and enantioselective synthesis of drug precursors (Li et al., 2013).

Functionalization and Polymer Modification

- The functionalization of linear and star-shaped polyglycidols with vinyl sulfonate groups explores the reactivity towards amines and alcohols. This study opens avenues for developing new materials with tailored properties for various applications, including biomedicine and catalysis (Haamann et al., 2010).

Dissociation Constants and Thermodynamic Properties

- The detailed analysis of dissociation constants and thermodynamic properties of various amines and alkanolamines provides critical data for chemical processes and solvent systems, enhancing our understanding of these compounds' behavior in different conditions (Hamborg & Versteeg, 2009).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-(2-methoxyethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-3-12-8(10)4-5-9-6-7-11-2/h9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZBCDDHSOESLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

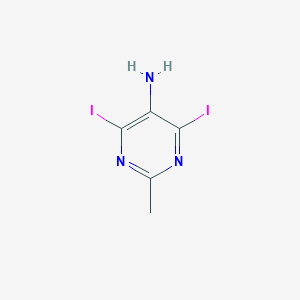

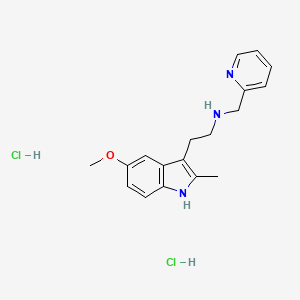

![3-[(4-Methylbenzyl)thio]-6-pyridin-4-ylpyridazine](/img/structure/B2533541.png)

![N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

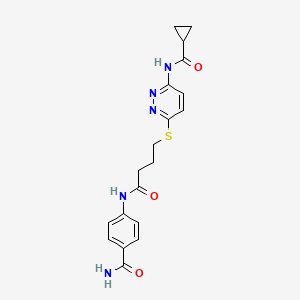

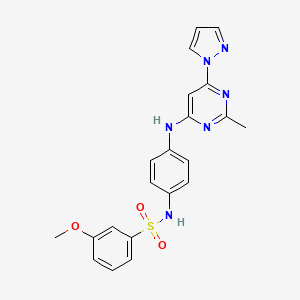

![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2533543.png)

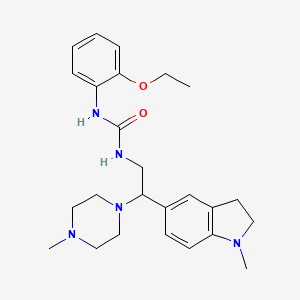

![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533552.png)

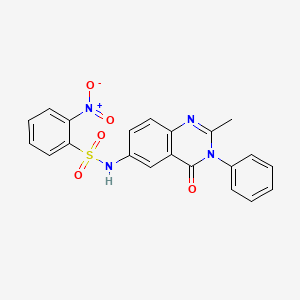

![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2533558.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide](/img/structure/B2533561.png)